molecular formula C15H13BrO B2484042 1-Bromo-1,3-diphenylpropan-2-one CAS No. 29417-77-4

1-Bromo-1,3-diphenylpropan-2-one

Cat. No.: B2484042
CAS No.: 29417-77-4
M. Wt: 289.172
InChI Key: ZGNUMHGLTDTBRI-UHFFFAOYSA-N
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Description

Contextualization within Alpha-Haloketone Chemistry

1-Bromo-1,3-diphenylpropan-2-one is a prime example of an α-haloketone, a functional group characterized by a ketone with a halogen substituent at the α-position. wikipedia.org This structural feature, the proximity of an electron-withdrawing carbonyl group and a halogen atom, imparts unique reactivity to the molecule. nih.govchemeurope.com The general structure of an α-haloketone can be represented as RR′C(X)C(=O)R, where R and R' are typically alkyl or aryl groups, and X is a halogen. wikipedia.org

The presence of two electrophilic centers, the carbonyl carbon and the α-carbon bearing the halogen, makes α-haloketones highly susceptible to nucleophilic attack. nih.govmdpi.com Furthermore, the acidity of the α'-hydrogens is increased due to the inductive effects of both the carbonyl and the halogen. nih.gov This dual reactivity allows for a wide range of chemical transformations, positioning α-haloketones as valuable synthetic intermediates. researchgate.net The preferred conformation of many α-haloketones is a cisoid arrangement where the halogen and carbonyl group lie in the same plane to minimize steric hindrance. wikipedia.orgchemeurope.com

Historical Perspectives on the Study of Alpha-Bromoketones

The study of α-haloketones dates back to the late 19th century. nih.gov One of the most significant early discoveries involving this class of compounds was the Favorskii rearrangement, a reaction reported by the Russian chemist Alexei Yevgrafovich Favorskii. wikipedia.org This rearrangement involves the conversion of α-halo ketones into carboxylic acid derivatives in the presence of a base. wikipedia.orgnrochemistry.com Initially, the mechanism was not fully understood, with several theories proposed. Later studies, including those by Nicholas J. Turro and his collaborators, provided strong evidence for the involvement of a cyclopropanone (B1606653) intermediate in many cases. core.ac.uk

The development of various brominating agents over the years has been crucial to the advancement of α-bromoketone chemistry. While elemental bromine (Br₂) has been a long-standing reagent, the introduction of reagents like N-Bromosuccinimide (NBS) provided more selective and milder conditions for α-bromination. wikipedia.orgchemeurope.com The exploration of different reaction conditions and catalysts has continued to refine the synthesis and expand the utility of α-bromoketones.

Significance of this compound in Modern Organic Synthesis

This compound, with its specific structural features, serves as a valuable building block in modern organic synthesis. Its utility is demonstrated in a variety of important transformations.

One of the most notable reactions involving α-bromoketones like this compound is the Favorskii rearrangement . This reaction, which proceeds in the presence of a base, leads to the formation of carboxylic acid derivatives. wikipedia.orgslideshare.net The mechanism is generally thought to involve the formation of an enolate which then cyclizes to a cyclopropanone intermediate. wikipedia.org This intermediate is then attacked by a nucleophile, leading to the rearranged product. wikipedia.org The nature of the base and solvent can influence the reaction pathway and the final product. For instance, using an alkoxide base typically yields an ester, while hydroxide (B78521) leads to a carboxylic acid. wikipedia.org

Another significant application is in the synthesis of heterocyclic compounds . Due to their reactivity with various nucleophiles, α-haloketones are key precursors for a wide range of heterocycles. nih.gov For example, they can react with amines to form α-amino ketones, which can then be cyclized to form nitrogen-containing heterocycles like aziridines. wikipedia.orgbeilstein-journals.orgorganic-chemistry.orgorganic-chemistry.org The reaction with imines can also lead to the synthesis of pyrroles. nih.gov

Furthermore, this compound and similar α-bromoketones are precursors for the synthesis of chalcones (1,3-diphenylpropenones). nih.gov Chalcones are known for their broad spectrum of biological activities and serve as important intermediates in the biosynthesis of flavonoids. nih.govnih.gov The synthesis of chalcones often involves a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative in the presence of a base. nih.govjetir.orgchemistry-online.com

The reactivity of the α-bromo group also allows for dehydrobromination to form α,β-unsaturated ketones. libretexts.org This elimination reaction is typically carried out using a non-nucleophilic base, such as pyridine (B92270), and provides a route to conjugated systems that are themselves versatile synthetic intermediates. libretexts.org

The following table provides a summary of key reactions and products involving this compound:

Reaction TypeReagents/ConditionsProduct Class
Favorskii RearrangementBase (e.g., NaOH, NaOR)Carboxylic Acid Derivatives
Heterocycle SynthesisAmines, Imines, etc.Aziridines, Pyrroles, etc.
DehydrobrominationNon-nucleophilic base (e.g., Pyridine)α,β-Unsaturated Ketones
Nucleophilic SubstitutionVarious NucleophilesSubstituted Ketones

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-1,3-diphenylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c16-15(13-9-5-2-6-10-13)14(17)11-12-7-3-1-4-8-12/h1-10,15H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNUMHGLTDTBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(C2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 1 Bromo 1,3 Diphenylpropan 2 One

Nucleophilic Substitution Reactions of Alpha-Bromoketones

Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. These reactions can proceed through different mechanistic pathways, primarily the unimolecular (SN1) and bimolecular (SN2) routes.

The SN1 mechanism is a two-step process initiated by the departure of the leaving group to form a carbocation intermediate. wikipedia.org This carbocation is then attacked by a nucleophile in a subsequent, rapid step. youtube.comyoutube.com The rate-determining step is the formation of the carbocation, meaning the reaction rate is dependent only on the concentration of the substrate and is independent of the nucleophile's concentration. youtube.commasterorganicchemistry.comlibretexts.org

For an SN1 reaction to occur, the resulting carbocation must be sufficiently stable. In the case of α-keto carbocations, they can be considered equivalent to "reversed polarity" enolates. scholaris.ca The stability of this intermediate is crucial, and it is influenced by the substitution pattern at the α-carbon. youtube.com While tertiary alkyl halides readily undergo SN1 reactions due to the stability of the corresponding carbocations, this pathway is less common for α-bromoketones compared to the SN2 pathway. wikipedia.orgmasterorganicchemistry.com Reactions performed in polar, protic solvents, which can stabilize the carbocation intermediate, are more likely to proceed via an SN1 mechanism, a process often referred to as solvolysis. libretexts.orgnih.gov If the α-carbon is a chiral center, the planar nature of the carbocation intermediate allows the nucleophile to attack from either face, typically leading to a racemic or nearly racemic mixture of products. wikipedia.orgyoutube.commasterorganicchemistry.com

The SN2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemicalnote.comopenochem.org This "backside attack" occurs from the side opposite the leaving group, resulting in an inversion of stereochemistry at the carbon center, a phenomenon known as the Walden Inversion. chemicalnote.comopenochem.org The reaction proceeds through a high-energy transition state where the carbon atom is partially bonded to both the incoming nucleophile and the outgoing leaving group. chemicalnote.com

Unlike the SN1 pathway, the rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics. chemicalnote.commasterorganicchemistry.com Kinetic studies have established that halogens situated alpha to a carbonyl group, as in 1-bromo-1,3-diphenylpropan-2-one, are generally more reactive towards nucleophilic substitution than in simple halo-alkane compounds. up.ac.za This enhanced reactivity is a key feature of α-haloketone chemistry. The reaction is sensitive to steric hindrance; increased crowding around the central carbon atom slows down the reaction by impeding the nucleophile's approach. chemicalnote.com Therefore, SN2 reactions are fastest for methyl and primary substrates. chemicalnote.commasterorganicchemistry.com

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the mechanisms of nucleophilic substitution reactions of α-haloketones. up.ac.zaup.ac.za These studies allow for the calculation of activation energies and the characterization of transition state structures, offering insights that complement experimental findings. up.ac.zastanford.edu

For example, a computational study on the SN2 reaction of α-bromoacetophenone (a compound structurally related to this compound) with phenolate (B1203915) and acetate (B1210297) nucleophiles revealed differences in their activation energies. up.ac.zaup.ac.za The calculations showed that the reaction with acetate has a higher activation energy, which was explained by a greater destabilization of the α-group of the ketone during the reaction compared to the reaction with phenolate. up.ac.za Such studies can also model the potential energy surface of the reaction, illustrating the energy changes as reactants proceed through the transition state to products. up.ac.za

Solvent effects also play a critical role and can be modeled computationally. The polarity of the solvent can significantly alter the activation energies for both SN1 and SN2 pathways. nih.govresearchgate.net Generally, increasing solvent polarity raises the activation energy for the SN2 mechanism while decreasing it for the SN1 mechanism. researchgate.net Ab initio molecular dynamics simulations can explicitly include solvent molecules to provide a more accurate picture of the reaction mechanism in solution, helping to delineate the continuum that exists between the ideal SN1 and SN2 pathways. nih.gov

Table 1: Factors Influencing Activation Energies in Nucleophilic Substitutions of α-Bromoketones

Factor Influence on SN1 Pathway Influence on SN2 Pathway Citation
Substrate Structure Favored by tertiary > secondary carbons due to carbocation stability. Favored by methyl > primary > secondary carbons due to reduced steric hindrance. masterorganicchemistry.comchemicalnote.com
Nucleophile Rate is independent of nucleophile concentration/strength. Rate is dependent on both nucleophile concentration and strength. libretexts.orgmasterorganicchemistry.com
Solvent Polarity Stabilizes carbocation intermediate, lowering activation energy. Generally increases the activation energy compared to the gas phase. researchgate.net
Leaving Group A good leaving group is essential for the rate-determining step. A good leaving group is required for the concerted reaction. libretexts.orgmasterorganicchemistry.com

Elimination Reactions (E1 and E2) of Brominated Propanones

In addition to substitution, α-bromoketones can undergo elimination reactions to form α,β-unsaturated ketones. These reactions are typically base-induced and proceed via either a unimolecular (E1) or bimolecular (E2) mechanism.

The E2 mechanism is a concerted, one-step reaction where a base removes a proton from the β-carbon while the leaving group on the α-carbon departs simultaneously, forming a double bond. youtube.commasterorganicchemistry.com A critical requirement for the E2 mechanism is a specific geometric arrangement of the β-hydrogen and the leaving group; they must be in the same plane, a condition known as periplanar. chemistrysteps.com The most common and lowest-energy arrangement is anti-periplanar, where the hydrogen and the leaving group are on opposite sides of the C-C bond, at a 180° dihedral angle. chemistrysteps.comyoutube.com

This stereochemical requirement dictates the stereochemistry of the resulting alkene product. youtube.com

Stereoselective Reactions: If there are two or more β-hydrogens on the same carbon, rotation around the Cα-Cβ bond can lead to different conformations that satisfy the anti-periplanar requirement. This can result in the formation of two different stereoisomeric alkenes (E and Z). The reaction is termed stereoselective because one stereoisomer, typically the more thermodynamically stable one (often the trans or E-isomer), is formed as the major product. chemistrysteps.comchemistrysteps.comlibretexts.org

Stereospecific Reactions: If there is only one β-hydrogen, the molecule has no choice of which proton to eliminate. The stereochemistry of the starting material directly determines the stereochemistry of the product alkene. This is a stereospecific reaction. chemistrysteps.comkhanacademy.org

The formation of an α,β-unsaturated ketone from an α-bromoketone via an E2 reaction is a common synthetic strategy, often employing a sterically hindered base like pyridine (B92270) to favor elimination over substitution. libretexts.org

SN2 and E2 reactions often compete with each other because they share similar requirements, such as a good leaving group and a reactant that can act as both a nucleophile and a base. sparknotes.comlibretexts.org The outcome of this competition is determined by several factors:

Nature of the Base/Nucleophile: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination because they are too bulky to easily attack the α-carbon (as required for SN2) but can readily remove a more accessible β-proton. sparknotes.comyoutube.com Strong, unhindered bases/good nucleophiles (e.g., hydroxide (B78521), methoxide) can lead to a mixture of SN2 and E2 products, especially with secondary substrates. libretexts.orgyoutube.com

Substrate Structure: Steric hindrance at the α-carbon (α-branching) or β-carbon (β-branching) disfavors the SN2 reaction and enhances the proportion of E2 elimination. sparknotes.com Tertiary substrates, being highly hindered, predominantly undergo elimination with a strong base. libretexts.orgyoutube.com Primary substrates primarily undergo SN2, unless a very bulky base is used. libretexts.org

Reaction Temperature: Higher temperatures generally favor elimination over substitution. Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures. youtube.comyoutube.com

For secondary α-bromoketones like this compound, the reaction pathway is particularly sensitive to these conditions, and careful selection of the base and solvent is necessary to control the product distribution between substitution and elimination. libretexts.orgyoutube.com

Metal-Catalyzed Coupling Reactions Involving Alpha-Bromoketones

Metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. In the context of α-bromoketones such as this compound, nickel and palladium catalysts have been extensively studied to mediate their transformation into valuable α-arylketones.

Nickel-Catalyzed Kumada Reactions of Racemic Alpha-Bromoketones

The nickel-catalyzed Kumada reaction, which couples an organomagnesium reagent (Grignard reagent) with an organic halide, has been successfully applied to racemic α-bromoketones for the enantioselective synthesis of α-arylketones. acs.orgorganic-chemistry.orgnih.gov These reactions often proceed at low temperatures, which is crucial for synthesizing racemization-prone α-arylketones. acs.orgorganic-chemistry.orgnih.gov

Mechanistic investigations into the nickel/bis(oxazoline)-catalyzed enantioconvergent Kumada reaction of racemic α-bromoketones have provided strong evidence for a radical-chain process. nih.govnih.gov In this pathway, a nickel(I) complex acts as the key chain-carrying radical. nih.govnih.gov The catalytic cycle involves various nickel species, with an organonickel(II) complex identified as the predominant resting state of the catalyst. nih.govnih.gov

The reaction is initiated by the reduction of a Ni(II) precatalyst to a Ni(0) species, which then undergoes oxidative addition with the α-bromoketone to form a Ni(II)-enolate. However, the dominant pathway is believed to involve a Ni(I) species that abstracts the bromine atom from the α-bromoketone to generate an organic radical. This is supported by the observation that the reaction between the Ni(I) complex and the α-bromoketone is significantly faster than the reaction with the Grignard reagent. nih.gov

A proposed catalytic cycle is depicted below:

Initiation: A Ni(II) precatalyst is reduced to a Ni(I) species.

Propagation:

The Ni(I) complex abstracts the bromine atom from the racemic α-bromoketone, generating a ketonyl radical and a Ni(II) species.

The Ni(II) species undergoes transmetalation with the Grignard reagent to form an organonickel(II) complex.

This organonickel(II) complex then traps the ketonyl radical.

Termination: Reductive elimination from the resulting Ni(III) intermediate furnishes the α-arylketone and regenerates the Ni(I) catalyst.

Nickel SpeciesRole in Catalytic CycleSupporting Evidence
Ni(I) Complex Chain-carrying radical; abstracts bromine from substrateEPR spectroscopy, UV-vis spectroscopy, radical probe studies nih.govnih.gov
Organonickel(II) Complex Predominant resting state of the catalystIsolation and reactivity studies nih.gov
Ni(II)Br₂(Ph-BOX) Formed after bromine abstractionIsolated and characterized nih.gov

A key feature of these reactions is their enantioconvergent nature, where both enantiomers of the racemic starting material are converted into a single enantiomer of the product. acs.org This is achieved through the rapid racemization of the intermediate ketonyl radical, which is then captured by a chiral nickel complex. The stereochemistry of the final product is therefore determined by the chiral ligand on the nickel catalyst, not the stereochemistry of the starting α-bromoketone.

The use of C₂-symmetric bis(oxazoline) ligands has been particularly effective in achieving high enantioselectivity in these Kumada couplings. acs.orgnih.gov The reaction is stereoconvergent, meaning both enantiomers of the racemic α-bromoketone are efficiently converted into the same enantiomer of the α-arylketone product. nih.gov

Density Functional Theory (DFT) calculations have been instrumental in elucidating the stereochemistry-determining step of the reaction. acs.orgnih.govnih.gov For the nickel/bis(oxazoline)-catalyzed Kumada reaction, computations indicate that the coupling of the organonickel(II) complex with the organic radical is the step that dictates the final stereochemistry of the product. acs.orgnih.govnih.gov This is in contrast to other nickel-catalyzed couplings where reductive elimination is often the stereodetermining step. nih.gov The calculations show a significant energy difference between the transition states leading to the two possible enantiomers, which accounts for the high enantioselectivity observed experimentally. nih.gov

Reaction ParameterObservationImplication
Reaction Temperature Couplings proceed at very low temperatures (-40 or -60 °C) acs.orgorganic-chemistry.orgnih.govEnables the synthesis of racemization-prone α-arylketones. acs.orgorganic-chemistry.orgnih.gov
Ligand Bis(oxazolines) are effective ligands for these cross-couplings. acs.orgnih.govOpens new avenues in asymmetric catalysis for alkyl electrophiles. acs.orgnih.gov
Kinetic Studies The reaction is first order in nickel and the Grignard reagent, and zero order in the electrophile. nih.govSuggests that the reaction of the nickel catalyst with the Grignard reagent is involved in the rate-determining step.
DFT Calculations The coupling of the organonickel(II) complex with the organic radical is the stereochemistry-determining step. acs.orgnih.govnih.govProvides a theoretical basis for the observed enantioselectivity.

Palladium-Mediated Intramolecular Processes

Palladium catalysts are also highly effective in mediating the α-arylation of ketones. While intermolecular examples are more common, intramolecular versions of this reaction provide a powerful method for the synthesis of cyclic and polycyclic structures.

The generally accepted mechanism for palladium-catalyzed ketone α-arylation involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming an arylpalladium(II) halide intermediate. This is followed by the formation of a palladium enolate, either by reaction with a pre-formed enolate or by deprotonation of the ketone in the presence of a base. Finally, reductive elimination from the arylpalladium(II) enolate furnishes the α-aryl ketone and regenerates the Pd(0) catalyst. organic-chemistry.orgnih.gov

In the context of intramolecular reactions, such as those that could be envisioned for a suitably functionalized derivative of this compound, the tethered aryl halide would react with the ketone enolate within the same molecule. An exploration of intramolecular couplings of amino-tethered aryl halides and ketones has shown that two competitive pathways can exist: ketone α-arylation and addition to the carbonyl group. nih.gov The outcome of the reaction can be influenced by the nature of the tether and the reaction conditions. nih.gov For certain substrates, unprecedented four-membered azapalladacycles have been identified as key intermediates, providing insight into the dichotomy between these two pathways. nih.gov

The choice of ligand is also crucial in palladium-catalyzed α-arylation. Sterically hindered and electron-rich phosphine (B1218219) ligands are often employed to promote the desired reactivity and selectivity. organic-chemistry.org More recently, nitrogen-based ligands have been developed as a more sustainable alternative to phosphines. nih.govrsc.org

Catalyst System ComponentsRole in Catalysis
Palladium Precatalyst Source of the active Pd(0) catalyst. organic-chemistry.orgnih.gov
Ligand (e.g., Phosphine) Stabilizes the palladium center, influences reactivity and selectivity. organic-chemistry.org
Base Promotes the formation of the enolate from the ketone. organic-chemistry.orgnih.gov
Carbonyl-Addition Dichotomy and Azapalladacycle Intermediates

The reactivity of α-bromoketones like this compound is of significant interest in organic synthesis. These compounds possess two primary electrophilic sites: the carbon bearing the bromine atom and the carbonyl carbon. This duality leads to a carbonyl-addition dichotomy, where nucleophiles can attack either site, influencing the reaction pathway and final products.

In the context of palladium-catalyzed reactions, the formation of azapalladacycle intermediates has been proposed. While specific studies on this compound with azapalladacycles are not extensively detailed in the provided results, related research on α-haloketones suggests that such intermediates can play a crucial role in cross-coupling reactions. For instance, nickel-catalyzed asymmetric cross-couplings of racemic α-bromoketones with arylzinc reagents have been shown to proceed under mild conditions, hinting at the complex interplay of metal catalysts with the dual reactive sites of the α-bromoketone. nih.gov

Intramolecular Cyclization and Rearrangement Pathways

A notable intramolecular cyclization of this compound is its conversion to 1-phenylindan-2-one. rsc.org This transformation represents an intramolecular Friedel-Crafts-type alkylation. The reaction proceeds via the formation of a carbocation intermediate at the carbon bearing the bromine, which then undergoes electrophilic attack on one of the phenyl rings, leading to the formation of the five-membered indanone ring system. This type of cyclization is a powerful tool for the synthesis of polycyclic frameworks. nih.gov

The halogenation of ketones structurally related to 1,3-diphenylpropan-2-one can be accompanied by rearrangements. For example, the reaction of 2-hydroxy-1,2-diphenylpropan-1-one (B189305) with halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can lead to rearranged products. researchgate.net Instead of direct substitution at the C2 position, the reaction can proceed through intermediates that allow for migration of a phenyl or methyl group. This highlights the potential for complex reaction pathways in the synthesis and subsequent reactions of α-haloketones. The stability of the carbocation intermediates formed during these reactions often dictates the observed product distribution. researchgate.netlibretexts.org

Named Reactions Utilizing Alpha-Bromoketones

The Bischler–Möhlau indole (B1671886) synthesis is a classic named reaction that utilizes α-bromoacetophenones to form 2-aryl-indoles. wikipedia.org While the archetypal substrate is an α-bromo-acetophenone, the fundamental reactivity of the α-bromoketone moiety in this compound makes it a potential candidate for this type of transformation. The reaction involves the initial reaction of the α-bromoketone with an excess of an aniline (B41778) derivative to form an α-amino ketone intermediate. Subsequent acid-catalyzed cyclization and aromatization lead to the indole ring system. wikipedia.orgorganic-chemistry.orgnih.gov Although direct examples with this compound are not prevalent in the search results, the underlying mechanism is applicable.

Alpha-bromoketones are valuable precursors for the synthesis of various heterocyclic compounds. A prominent example is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thioamide to form a thiazole ring. organic-chemistry.orgnih.govnih.gov this compound can serve as the α-haloketone component in this reaction. The mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the bromine, followed by intramolecular cyclization and dehydration to afford the thiazole product. nih.govresearchgate.net This reaction is a versatile method for constructing substituted thiazole rings, which are important structural motifs in medicinal chemistry. nih.govnih.gov

Advanced Spectroscopic Characterization of 1 Bromo 1,3 Diphenylpropan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 1-Bromo-1,3-diphenylpropan-2-one is predicted to exhibit distinct signals corresponding to its different proton environments. The aromatic protons of the two phenyl groups are expected to appear as complex multiplets in the range of δ 7.2-8.0 ppm. The benzylic proton (CH-Br) adjacent to the bromine atom and a phenyl group would likely resonate as a doublet downfield, influenced by the electronegativity of the bromine and the deshielding effect of the carbonyl and phenyl groups. The methylene (B1212753) protons (CH₂) situated between the carbonyl group and the second phenyl group would likely appear as a singlet or a pair of doublets if they are diastereotopic.

For comparison, the ¹H NMR spectrum of the related compound, 1,3-dibromo-1,3-diphenyl-2-propanone, shows signals for the aromatic protons and the methine protons, providing a basis for interpreting the spectrum of the mono-brominated analogue. nih.gov In related phenylpropane derivatives, the chemical shifts of the aliphatic protons are influenced by the proximity of the phenyl ring and any attached functional groups. blogspot.com For instance, in 1-bromo-3-phenylpropane, the protons adjacent to the bromine atom (CH₂Br) resonate at approximately δ 3.4 ppm, while the benzylic protons (CH₂-Ar) appear around δ 2.7 ppm. blogspot.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic Protons7.2 - 8.0Multiplet
Methine Proton (CHBr)5.0 - 5.5Doublet
Methylene Protons (CH₂)3.8 - 4.2Singlet or AB quartet

The ¹³C NMR spectrum of this compound will provide key information about the carbon skeleton. The carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the downfield region, typically around δ 190-200 ppm for α-bromo ketones. rsc.org The carbon atom attached to the bromine (C-Br) will also be significantly deshielded, with a predicted chemical shift in the range of δ 40-50 ppm. The methylene carbon (CH₂) is expected to resonate at a higher field compared to the C-Br carbon. The aromatic carbons will show a series of signals in the δ 125-140 ppm region.

Data from related compounds, such as 1-bromo-3-phenylpropane, show the C-Br carbon at approximately δ 33 ppm and the benzylic carbon at around δ 32 ppm. fiveable.me For 2-bromo-1-phenylpropane, the C-Br carbon appears at a lower field. acs.org In 1-bromo-2-octanone, the carbon adjacent to the bromine resonates at δ 34.26 ppm, while the carbonyl carbon is at δ 202.25 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)190 - 200
Aromatic Carbons125 - 140
Methine Carbon (C-Br)40 - 50
Methylene Carbon (CH₂)45 - 55

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone group is anticipated. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. orgchemboulder.com However, in α-bromo ketones, the presence of the electronegative bromine atom can shift this band to a slightly higher frequency. The spectrum will also feature absorptions due to C-H stretching of the aromatic rings (above 3000 cm⁻¹) and the aliphatic backbone (below 3000 cm⁻¹). The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 700 cm⁻¹.

The IR spectra of related α-brominated ketosteroids have been studied extensively, providing a basis for the interpretation of the C=O and C-Br stretching frequencies in such systems. acs.org The spectrum of 2-bromo-1-phenylethanone, for example, would show similar characteristic peaks for the carbonyl and aromatic functionalities.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretch1715 - 1730
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Carbon-Bromine (C-Br)Stretch500 - 700
Aromatic C=CStretch1450 - 1600

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₅H₁₃BrO), the molecular weight is approximately 289.17 g/mol . nih.gov Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will exhibit a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. libretexts.org

The fragmentation of α-bromo ketones is often initiated by cleavage of the C-Br bond or α-cleavage adjacent to the carbonyl group. libretexts.orgyoutube.com Common fragmentation pathways for this compound could include the loss of a bromine radical (Br•) to form a carbocation, or α-cleavage to lose a benzyl (B1604629) radical (C₆H₅CH₂•) or a bromophenylmethyl radical.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Ion Notes
288/290[C₁₅H₁₃BrO]⁺Molecular ion peak (M/M+2)
209[C₁₅H₁₃O]⁺Loss of Br•
105[C₆H₅CO]⁺Benzoyl cation from α-cleavage
91[C₇H₇]⁺Tropylium ion from benzyl fragment

Electronic Absorption (UV-Vis) Spectroscopy in Mechanistic Studies

Electronic absorption (UV-Vis) spectroscopy can be employed to investigate the electronic transitions within a molecule and is particularly useful for studying photochemical reactions. α-Bromo ketones can undergo photolysis upon irradiation with UV light, leading to the homolytic cleavage of the C-Br bond to form radical intermediates. researchgate.net The n→π* transition of the carbonyl group and the π→π* transitions of the aromatic rings are the primary chromophores in this compound.

Mechanistic studies of the photolysis of α-bromo ketones often involve monitoring the disappearance of the starting material or the appearance of intermediates and products using UV-Vis spectroscopy. researchgate.netresearchgate.net The absorption maxima and any changes in the spectrum upon irradiation can provide insights into the reaction mechanism, including the formation of transient species. For example, the formation of α,β-unsaturated ketone intermediates through the elimination of HBr can be detected by the appearance of a new, red-shifted absorption band. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for the direct detection and characterization of species with unpaired electrons, such as free radicals. wikipedia.org The photolysis of α-bromo ketones is known to generate radical intermediates, making EPR an ideal tool for mechanistic investigations. researchgate.netlibretexts.org

In the case of this compound, photolytic cleavage of the C-Br bond would generate a bromine radical and a ketyl radical. Due to the short lifetime of these radicals, a technique called spin trapping is often employed. wikipedia.orgnih.gov A spin trap molecule reacts with the transient radical to form a more stable radical adduct that can be readily detected and characterized by EPR. The hyperfine coupling constants of the resulting EPR spectrum can provide structural information about the trapped radical, confirming the proposed mechanistic pathway. nih.govresearchgate.net Studies on the photolysis of other ketones have successfully utilized EPR with spin trapping to identify the radical intermediates formed. nih.govresearchgate.net

X-ray Crystallography for Structural Elucidation of Intermediates

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the study of this compound and its derivatives, this method is invaluable for elucidating the precise molecular geometry, conformation, and intermolecular interactions of reaction intermediates and related compounds. While obtaining single crystals of transient intermediates can be challenging, the crystallographic analysis of stable, closely related derivatives provides critical insights into the structural features that influence their chemical behavior.

Detailed crystallographic data for 2-bromo-1,3-diphenylpropan-1,3-dione, as determined by single-crystal X-ray diffraction, are presented below. The compound crystallizes in the orthorhombic space group Pca2₁ with two independent molecules in the asymmetric unit. iucr.orgnih.gov This means that within the crystal lattice, there are two slightly different conformations of the molecule.

The analysis of the crystal structure of 2-bromo-1,3-diphenylpropan-1,3-dione shows that the molecule exists in the diketone form, rather than an enol form. iucr.orgnih.gov A significant feature of its molecular structure is the relative orientation of the two benzoyl groups. They are nearly perpendicular to each other, with dihedral angles of 79.9 (1)° and 87.4 (1)° in the two independent molecules. iucr.orgnih.gov This twisted conformation minimizes steric hindrance between the bulky phenyl rings.

Crystallographic Data for 2-Bromo-1,3-diphenylpropan-1,3-dione

Parameter Value
Chemical Formula C₁₅H₁₁BrO₂
Molecular Weight 303.15
Crystal System Orthorhombic
Space Group Pca2₁
a (Å) 28.0680 (6)
b (Å) 5.6508 (1)
c (Å) 15.3741 (3)
V (ų) 2438.43 (8)
Z 8
Temperature (K) 100 (2)
Radiation type Mo Kα
μ (mm⁻¹) 3.36
R[F² > 2σ(F²)] 0.037
wR(F²) 0.086

Data sourced from the International Union of Crystallography and the National Center for Biotechnology Information. iucr.orgnih.gov

The detailed bond lengths and angles within the crystal structure provide a precise picture of the molecular geometry. These data are crucial for computational modeling and for understanding the reactivity of the α-bromoketone functionality. The structural information obtained from X-ray crystallography of derivatives like 2-bromo-1,3-diphenylpropan-1,3-dione serves as a foundational reference for interpreting the spectroscopic data of other related compounds, including the title compound, this compound, for which single-crystal X-ray data may not be readily available.

Advanced Synthetic Applications of 1 Bromo 1,3 Diphenylpropan 2 One in Complex Molecule Synthesis

Role as a Versatile Building Block in Organic Synthesis

The unique structural attributes of 1-Bromo-1,3-diphenylpropan-2-one render it an exceptional building block for the synthesis of a wide array of organic compounds, particularly heterocyclic systems. α-Haloketones are well-established precursors for constructing five- and six-membered rings containing one or more heteroatoms such as nitrogen, sulfur, and oxygen. nih.govscilit.com

The reactivity of the α-carbon is significantly enhanced by the adjacent carbonyl group, making the bromine atom a good leaving group in nucleophilic substitution reactions. nih.gov This property is extensively exploited in cyclization reactions. For instance, in the renowned Hantzsch pyridine (B92270) synthesis, an α-haloketone can react with a β-ketoester and a nitrogen source like ammonia (B1221849) to form dihydropyridine (B1217469) derivatives, which can then be oxidized to pyridines. wikipedia.orgchemtube3d.comwikipedia.orgorganic-chemistry.org Similarly, reaction with thioamides or thioureas provides a direct route to substituted thiazoles, another critical scaffold in medicinal chemistry. wikipedia.orgscirp.org

The versatility of this compound as a synthon is further highlighted by its application in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, thereby increasing efficiency and reducing waste.

Table 1: Examples of Heterocyclic Systems Synthesized from α-Haloketones

Heterocycle Class Reactant Partner(s) Key Reaction Type
Pyrroles Dicarbonyls, Ammonia Hantzsch Pyrrole Synthesis wikipedia.org
Thiazoles Thioamides, Thioureas Cyclocondensation wikipedia.orgscirp.org
Pyrazoles Hydrazines Cyclocondensation nih.gov
Imidazoles Amidines Cyclocondensation
Benzofurans o-Hydroxycarbonyl compounds Cyclocondensation nih.gov

Facilitation of New Chemical Pathways and Synthetic Route Enhancements

A notable example is the tandem reaction of a 1,2-allenic ketone with an α-haloketone, which provides an efficient pathway to 1,3,4'-tricarbonyl compounds. rsc.org These products are valuable synthetic intermediates that are otherwise challenging to prepare. Such strategies eliminate the need for isolation and purification of intermediates, streamlining the synthesis of complex molecules.

Furthermore, the reactivity of this compound can be harnessed to design novel synthetic pathways. Its ability to generate reactive intermediates, such as enolates or oxyallyl cations, opens up possibilities for new types of transformations and the construction of intricate molecular frameworks. researchgate.net

Construction of Chiral Quaternary Carbon Stereocenters

The asymmetric synthesis of molecules containing chiral quaternary carbon centers—a carbon atom bonded to four different non-hydrogen substituents—is a formidable challenge in organic synthesis. The development of methods to construct such centers with high enantioselectivity is of paramount importance, as they are prevalent in many biologically active natural products and pharmaceuticals.

While direct examples specifically using this compound are not extensively documented, the general class of α-haloketones serves as a key substrate in developing such methodologies. One advanced strategy is the catalytic asymmetric cross-coupling of racemic secondary α-bromoketones with organometallic reagents. For instance, a nickel-catalyzed reaction of arylzincs with racemic α-bromoketones has been shown to produce α-aryl ketones with tertiary stereocenters in high enantiomeric excess. nih.gov This stereoconvergent approach, where both enantiomers of the starting material are converted into a single enantiomer of the product, demonstrates the potential for creating complex chiral architectures.

Another powerful technique is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA). This method has been successfully applied to generate α-sulfonyl tetrasubstituted stereogenic centers from racemic starting materials. nih.gov The strategy involves the formation of a planar enolate intermediate, which then undergoes an enantioselective alkylation. These methodologies highlight the potential of using substrates like this compound for the enantioselective construction of quaternary carbon centers, a key step in modern asymmetric synthesis. beilstein-journals.org

Application in the Development of Advanced Materials with Specific Electronic Properties

The development of novel organic materials with tailored electronic properties is a rapidly advancing field, with applications in organic semiconductors, conducting polymers, and optoelectronics. researchgate.net The performance of these materials is intrinsically linked to the molecular structure of their constituent building blocks.

α-Haloketones, such as this compound, represent potential precursors for the synthesis of functional organic materials. The reactive sites on the molecule can be used to introduce this structural unit into a polymer backbone or to functionalize existing polymers, thereby modifying their electronic properties. Conducting polymers, for example, are often synthesized through the polymerization of monomeric units, and their conductivity can be tuned by doping. nih.govscribd.comsemanticscholar.org The incorporation of functionalities derived from this compound could influence the polymer's morphology, stability, and charge-transport characteristics. ucsb.edu

Although direct synthesis of conducting polymers from this compound is not a mainstream application, its derivatives could serve as monomers or cross-linking agents in the synthesis of π-conjugated systems, which are the cornerstone of organic semiconductors. researchgate.net The phenyl groups within the molecule contribute to the π-system, and the ketone and bromo-functionalities offer handles for further chemical modification to fine-tune the material's properties for specific electronic applications.

Table 2: Potential Roles of this compound in Materials Science

Material Type Potential Role of the Compound Desired Outcome
Conducting Polymers Monomer or co-monomer in polymerization reactions. Introduction of specific functional groups to tune conductivity and processability. nih.gov
Organic Semiconductors Building block for extended π-conjugated systems. Modification of HOMO/LUMO energy levels for efficient charge injection and transport. researchgate.net

Utilization in Chemical Biology Research as Enzyme Probes

In the realm of chemical biology, understanding the function and activity of enzymes within their native environment is a central goal. Activity-based protein profiling (ABPP) has emerged as a powerful technique for this purpose, utilizing activity-based probes (ABPs) that covalently bind to the active sites of specific enzymes. whiterose.ac.uknih.gov

α-Haloketones are effective electrophiles and can act as irreversible inhibitors by alkylating nucleophilic residues (such as cysteine, histidine, or aspartate) commonly found in enzyme active sites. wikipedia.org This reactivity makes this compound a candidate scaffold for the design of novel ABPs. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) handle, to the this compound core, researchers could create probes to label and identify specific classes of enzymes, such as proteases or hydrolases. nih.govnih.gov

The design of such probes allows for the specific targeting of enzymes based on the recognition of the diphenylpropanone backbone by the enzyme's binding pocket. Once bound, the reactive α-bromo ketone moiety would form a covalent bond with a nearby nucleophilic residue, permanently tagging the enzyme. These probes would enable the profiling of enzyme activity in complex biological samples, aiding in drug discovery and the elucidation of biological pathways. whiterose.ac.uk

Conclusion and Future Research Directions

Synthesis of Key Findings and Current Research Landscape

1-Bromo-1,3-diphenylpropan-2-one, an α-bromoketone, is a valuable intermediate in organic synthesis. The current research landscape primarily revolves around its role as a precursor for various heterocyclic compounds and other functionalized molecules. α-Haloketones, in general, are recognized as key building blocks for pharmacologically significant compounds. nih.gov

The synthesis of α-bromoketones like this compound typically involves the reaction of an enolizable ketone with an electrophilic bromine source under acidic or basic conditions. nih.gov A common laboratory method is the α-substitution of aldehydes and ketones using Cl2, Br2, or I2 in an acidic solution, often with bromine in acetic acid. pressbooks.pub This reaction proceeds through an acid-catalyzed formation of an enol intermediate. pressbooks.publibretexts.org The rate of this halogenation is dependent on the ketone and acid concentrations but independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. pressbooks.pub

Modern synthetic strategies focus on developing greener, more efficient, and versatile protocols. nih.gov These include one-pot syntheses from secondary alcohols using reagents like ammonium (B1175870) bromide and oxone, which proceed via oxidation followed by oxidative bromination. deepdyve.com Other methods employ N-alkenoxypyridinium salts as substrates and quaternary ammonium salts as halogen sources, offering mild conditions and broad functional group tolerance. organic-chemistry.org

The reactivity of this compound is characteristic of α-bromoketones, which are known to undergo dehydrobromination to form α,β-unsaturated ketones. This elimination reaction is a useful method for introducing a carbon-carbon double bond into a molecule. pressbooks.publibretexts.org

Identification of Unexplored Reactivity and Transformation Pathways

While the fundamental reactivity of α-bromoketones is well-established, there remain several underexplored areas of reactivity and transformation for this compound.

One area of potential exploration is its participation in novel multicomponent reactions. The electrophilic carbon bearing the bromine and the adjacent carbonyl group offer two reactive sites that could be exploited in cascade reactions to build molecular complexity rapidly. Research into new catalytic systems that can selectively activate and control the reactivity of these sites could lead to the discovery of new synthetic methodologies.

Furthermore, the potential for asymmetric transformations involving this compound is an area ripe for investigation. While the synthesis of chiral α-bromo-β-azido ketones from α,β-unsaturated ketones has been reported, the direct enantioselective α-bromination of ketones like 1,3-diphenylpropan-2-one remains a challenge. organic-chemistry.org Developing chiral catalysts that can control the stereochemistry of reactions at the α-position would be a significant advancement.

The photochemistry and electrochemistry of this compound are also largely unexplored. Photochemical activation could lead to novel radical-based transformations, while electrochemical methods might offer green and selective ways to achieve reductions, couplings, or other functional group interconversions. For instance, electrochemical oxydihalogenation of alkynes has been used to prepare α,α-dihaloketones, suggesting that electrochemical approaches could be applied to the synthesis and transformation of α-bromoketones. organic-chemistry.org

Emerging Methodologies for Enhanced Synthesis and Derivatization

Recent advancements in synthetic methodology offer promising avenues for the enhanced synthesis and derivatization of this compound and related α-bromoketones.

Flow Chemistry: Continuous flow processes present an opportunity for safer and more scalable synthesis of α-bromoketones. The use of microreactors can allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and reduced formation of byproducts like dibrominated species. nih.gov

Photoredox Catalysis: This rapidly evolving field could enable novel transformations of this compound. Photoredox catalysis can facilitate single-electron transfer processes under mild conditions, opening up pathways for radical-mediated C-C and C-heteroatom bond formation that are complementary to traditional ionic reactions.

Mechanochemistry: Ball milling and other mechanochemical techniques offer a solvent-free or low-solvent approach to synthesis. Exploring the mechanochemical synthesis of this compound could lead to more environmentally friendly and efficient processes.

Biotransformations: The use of enzymes for the synthesis and derivatization of α-bromoketones is a largely untapped area. Engineered enzymes could offer high levels of stereoselectivity and regioselectivity that are difficult to achieve with conventional chemical catalysts.

Below is a table summarizing some emerging synthetic methodologies and their potential applications for α-bromoketones:

MethodologyPotential Application for this compoundAdvantages
Flow ChemistryScalable and safe synthesis.Improved safety, higher yields, better process control. nih.gov
Photoredox CatalysisNovel C-C and C-heteroatom bond formations.Mild reaction conditions, access to unique reaction pathways.
MechanochemistryGreen and solvent-free synthesis.Reduced solvent waste, potential for novel reactivity.
BiotransformationsEnantioselective synthesis and derivatization.High stereoselectivity, environmentally benign.

Prospects for Rational Design in Organic Transformations

The future of organic synthesis lies in the ability to rationally design transformations with high precision and predictability. For a molecule like this compound, this involves a deep understanding of its electronic structure, reactivity, and the transition states of its reactions.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be powerful tools for predicting the reactivity of this compound. By modeling reaction pathways and calculating activation energies, chemists can gain insights into reaction mechanisms and predict the feasibility of new transformations. This can guide experimental work and accelerate the discovery of novel reactions. For example, computational studies can help in designing catalysts that favor a specific reaction pathway or stereochemical outcome.

Machine Learning and Artificial Intelligence: As more data on the reactivity of α-bromoketones becomes available, machine learning algorithms could be trained to predict reaction outcomes and suggest optimal reaction conditions. This data-driven approach could revolutionize how organic synthesis is planned and executed, moving from trial-and-error to a more predictive and design-oriented paradigm.

High-Throughput Experimentation (HTE): In conjunction with rational design, HTE can be used to rapidly screen a large number of catalysts, solvents, and other reaction parameters. This can accelerate the optimization of known transformations and the discovery of new ones for this compound.

The synergy between computational modeling, data science, and automated experimentation holds the key to unlocking the full synthetic potential of this compound and designing novel organic transformations with unprecedented efficiency and selectivity.

Q & A

Q. What are the common synthetic routes for 1-Bromo-1,3-diphenylpropan-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via bromination of 1,3-diphenylpropan-2-one using bromine (Br₂) or N-bromosuccinimide (NBS). A reported method involves slow addition of bromine to a solution of the precursor in chloroform, followed by stirring and purification . Alternative routes employ NBS with catalysts like benzoyl peroxide to enhance regioselectivity. Key parameters affecting yield include:
  • Temperature : Lower temperatures (0–25°C) minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., chloroform) improve bromine solubility.
  • Stoichiometry : Excess bromine (1.2–1.5 equiv.) ensures complete conversion.
    Table 1 : Comparison of Synthetic Methods
MethodBrominating AgentCatalystYield (%)Reference
Direct brominationBr₂None~65–75
NBS-mediatedNBSBenzoyl peroxide~80–85

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify bromine-induced deshielding effects. The carbonyl (C=O) peak appears at ~195–205 ppm in ¹³C NMR, while aromatic protons split into distinct multiplet patterns .
  • X-ray Crystallography : Resolves stereoelectronic effects; the compound’s crystal structure (e.g., space group P2₁/c) reveals bond angles and Br···O interactions .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 303.01) .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields or by-product profiles during synthesis?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Catalyst Purity : Trace impurities in NBS or solvents (e.g., chloroform stabilizers) may alter reaction pathways.
  • Oxygen Sensitivity : Bromine radical reactions are oxygen-sensitive; inert atmospheres (N₂/Ar) improve reproducibility .
  • Workup Protocols : Column chromatography vs. recrystallization affects by-product removal efficiency.
    Recommendation : Standardize reaction conditions and use in-situ monitoring (e.g., TLC or FTIR) to track intermediates .

Q. What strategies optimize stereoselective synthesis of this compound derivatives for medicinal applications?

  • Methodological Answer :
  • Chiral Catalysts : Use enantioselective catalysts (e.g., organocatalysts or metal-ligand complexes) to control bromine addition geometry .
  • Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states favoring syn or anti addition.
  • Computational Modeling : Density Functional Theory (DFT) predicts regioselectivity and guides catalyst design .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The C-Br bond’s electrophilicity enables Pd-catalyzed cross-coupling. Key considerations:
  • Base Selection : K₂CO₃ or Cs₂CO₃ deprotonates intermediates without degrading the ketone moiety .
  • Ligand Design : Bulky ligands (e.g., SPhos) prevent β-hydride elimination, preserving the propan-2-one backbone .
    Table 2 : Cross-Coupling Efficiency with Aryl Boronic Acids
Boronic AcidCatalyst SystemYield (%)Reference
Phenylboronic acidPd(OAc)₂/SPhos88
4-Nitrophenylboronic acidPdCl₂(PPh₃)₂72

Application-Oriented Questions

Q. What role does this compound play in designing enzyme inhibitors?

  • Methodological Answer : The bromine atom acts as a leaving group in nucleophilic substitution reactions, enabling covalent bonding to enzyme active sites (e.g., serine hydrolases). Computational docking studies (AutoDock Vina) predict binding affinities, while kinetic assays (IC₅₀ measurements) validate inhibition .

Q. How can researchers mitigate toxicity concerns when using this compound in biological studies?

  • Methodological Answer :
  • In-Silico Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks .
  • Derivatization : Replace bromine with less reactive groups (e.g., -OH or -NH₂) post-synthesis to reduce off-target effects .

Data Analysis and Computational Questions

Q. Which computational methods are suitable for modeling the electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set computes HOMO-LUMO gaps and electrostatic potential surfaces .
  • Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability (e.g., in DMSO) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.